Amanin

Description

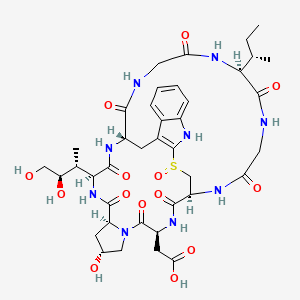

Structure

2D Structure

Properties

Key on ui mechanism of action |

/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. CRUDE CALF THYMUS DNA-DEPENDENT RNA POLYMERASE, RNA POLYMERASE B (RIBONUCLEOSIDE TRIPHOSPHATE: RNA NUCLEOTIDYLTRANSFERASE, EC 2.7.7.6), WAS INCUBATED WITH THE (3)H-LABELED, POTENT INHIBITOR (3)H-AMANIN-POLYMERASE COMPLEX. THE BINDING SITE FOR (3)H-AMANIN & MOST PROBABLY FOR ALL AMATOXINS IS LOCALIZED ON THE B3 SUBUNIT SB3. |

|---|---|

CAS No. |

21150-21-0 |

Molecular Formula |

C39H53N9O14S |

Molecular Weight |

904.0 g/mol |

IUPAC Name |

2-[(1S,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetic acid |

InChI |

InChI=1S/C39H53N9O14S/c1-4-17(2)31-36(59)41-12-28(52)42-25-16-63(62)38-21(20-7-5-6-8-22(20)45-38)10-23(33(56)40-13-29(53)46-31)43-37(60)32(18(3)27(51)15-49)47-35(58)26-9-19(50)14-48(26)39(61)24(11-30(54)55)44-34(25)57/h5-8,17-19,23-27,31-32,45,49-51H,4,9-16H2,1-3H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55)/t17-,18-,19+,23-,24-,25+,26-,27-,31-,32-,63?/m0/s1 |

InChI Key |

QCZXQEYEVLCQHL-OEPUBGLGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)O)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=CC=CC=C5N3 |

Origin of Product |

United States |

Biosynthesis and Genetic Determinants of Amanin Production

Ribosomally Synthesized Peptide Precursors of Amanin

This compound, like other amatoxins and phallotoxins, originates from ribosomally synthesized precursor peptides. mdpi.comnih.govnih.govresearchgate.netnih.gov These precursors are typically around 34-35 amino acids in length and are encoded by a family of genes known as the MSDIN family. nih.govnih.govnih.govnih.govpnas.org The name "MSDIN" is derived from the conserved first five amino acids in these precursor peptides. pnas.org The mature toxin sequence is embedded within this precursor, flanked by conserved sequences. nih.gov

Enzymatic Maturation and Cyclization Pathways of this compound

Following ribosomal synthesis, the linear precursor peptides undergo several enzymatic modifications to yield the mature, bicyclic this compound structure. rsc.orgresearchgate.net These modifications include cyclization, hydroxylation, and the formation of a tryptathionine bridge between tryptophan and cysteine residues. nih.govnih.gov

Role of Prolyl Oligopeptidases (POPB) in this compound Biogenesis

A key enzymatic step in the maturation of this compound precursors is catalyzed by a specialized prolyl oligopeptidase, specifically POPB. nih.govresearchgate.netnih.govresearchgate.netpnas.orgnih.govacs.orgnih.govresearchgate.netwu.ac.thresearchgate.net POPB is a serine protease that plays a crucial role in the cyclization of the peptide. acs.orgnih.govresearchgate.net It is responsible for cleaving the leader and follower sequences from the precursor peptide. researchgate.net This process involves hydrolysis at an internal proline residue to release a C-terminal portion and a transpeptidation reaction at a second proline to form the cyclic octapeptide intermediate. nih.govresearchgate.net Unlike housekeeping POPs (like POPA), POPB is specifically associated with toxin biosynthesis and is found in this compound-producing species. nih.govresearchgate.net

Oxygenase Activities (P450, FMO1) in this compound Post-translational Modification

Further post-translational modifications of the cyclic peptide involve oxygenase activities, specifically those of cytochrome P450 (P450) and flavin-containing monooxygenase 1 (FMO1) enzymes. pnas.orgresearchgate.net These enzymes are important for adding oxygen atoms to the peptide substrate, a process that includes hydroxylation and sulfoxidation. pnas.orgresearchgate.net These oxygenation steps are crucial for the activity of the mature toxins. pnas.orgresearchgate.net Specifically, P450-29 and FMO1 have been identified as important oxygenases in amanitin biosynthesis. pnas.orgresearchgate.netnih.gov Cytochrome P450 enzymes are a large superfamily of monooxygenases involved in metabolizing various compounds, including xenobiotics, by adding molecular oxygen. researchgate.netbioinformation.netresearchgate.netmdpi.comnih.gov FMOs are NADPH-dependent flavoenzymes that catalyze the oxidation of heteroatom centers in compounds. wikipedia.org Both P450 and FMO enzymes have been shown to be involved in sulfoxidation reactions. nih.gov

Horizontal Gene Transfer as a Driver of this compound Biosynthesis Pathway Evolution

The presence of this compound biosynthesis pathways in phylogenetically distinct fungal genera like Amanita, Galerina, and Lepiota suggests that horizontal gene transfer (HGT) has played a significant role in the evolution and distribution of this pathway. nih.govpnas.orgresearchgate.netresearchgate.netnih.govresearchgate.netmushroomreferences.comresearchgate.net HGT is a process where genetic material is transferred between organisms through means other than traditional reproduction. researchgate.netresearchgate.netresearchgate.net Phylogenetic and genetic analyses of the genes involved, including MSDIN, POPB, P450-29, and FMO1, support their origin through HGT, likely from an unknown ancestral fungal donor. pnas.orgresearchgate.netnih.govmushroomreferences.com This mechanism provides a fast strategy for organisms to acquire new capabilities, such as toxin production. pnas.orgresearchgate.netmushroomreferences.com

Comparative Genomics of this compound-Producing Fungi

Comparative genomic studies of this compound-producing fungi, such as Amanita, Galerina, and Lepiota, reveal insights into the organization and evolution of the biosynthesis pathway. pnas.orgnih.govmushroomreferences.com While these genera produce similar toxins, the genomic arrangement of the biosynthesis genes can differ. pnas.org In Galerina marginata, the amanitin biosynthetic genes are located on a relatively restricted locus. pnas.org In contrast, in Amanita species, these genes can be distributed over larger genomic regions. pnas.org The distribution of genes in Lepiota species can also differ from both Amanita and Galerina. pnas.org

Gene Family Expansion and Genomic Rearrangements in this compound Producers

Comparative genomics highlights distinct evolutionary pathways in the Amanita, Lepiota, and Galerina clades, including gene family expansion and genomic rearrangements. pnas.orgnih.govmushroomreferences.com Notably, the expansion of the MSDIN gene family, which encodes the precursor peptides, is particularly evident in Amanita section Phalloideae. pnas.org This expansion in Amanita species is associated with the production of a wider range of toxic cyclic peptides. pnas.orgnih.govmushroomreferences.com In contrast, sequenced Galerina species typically have only a single MSDIN gene encoding α-amanitin. pnas.org The recruitment of new genes, such as specific CYP450 genes found only in this compound-producing Amanita species, into the biosynthesis pathway represents an evolutionary step that can lead to a greater diversity of toxic peptides through additional post-translational modifications. pnas.org

Compound and Gene Information

| Name | PubChem CID (if applicable as a compound) | Gene Name/Protein Family (if applicable) |

| This compound | 118984393 nih.govuni.lumetabolomicsworkbench.org | N/A |

| Prolyl Oligopeptidase B (POPB) | N/A | POPB (Gene/Protein Family) nih.govresearchgate.netnih.govresearchgate.netpnas.orgnih.govacs.orgnih.govresearchgate.netwu.ac.thresearchgate.net |

| Cytochrome P450 (P450) | N/A | Cytochrome P450 (Enzyme Superfamily) pnas.orgresearchgate.netbioinformation.netresearchgate.netmdpi.comnih.govnih.govresearchgate.netuu.nlresearchgate.net |

| Flavin-containing monooxygenase 1 (FMO1) | N/A | FMO1 (Gene/Protein Family) pnas.orgresearchgate.netnih.govwikipedia.orgnih.govmims.comgenecards.orgdrugbank.comresearchgate.net |

| MSDIN family peptide precursors of this compound | N/A | MSDIN family (Gene Family) nih.govnih.govnih.govnih.govpnas.orgnih.govwu.ac.thresearchgate.net |

Data Table: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme/Gene Family | Role in Biosynthesis | Associated Genes/Proteins | Presence in this compound Producers (Examples) |

| MSDIN family | Encodes ribosomally synthesized precursor peptides | AMA1, PHA1 (for α-amanitin and phallacidin (B103920) precursors) nih.gov | Amanita, Galerina, Lepiota nih.govnih.govnih.govnih.govpnas.org |

| Prolyl Oligopeptidase B (POPB) | Peptide cyclization and cleavage of precursor peptides | POPB nih.govresearchgate.netnih.govresearchgate.netpnas.orgnih.govacs.orgnih.govresearchgate.netwu.ac.thresearchgate.net | Amanita, Galerina, Lepiota nih.govpnas.orgnih.govresearchgate.netresearchgate.net |

| Cytochrome P450 (P450) | Post-translational oxygenation (hydroxylation, potentially sulfoxidation) | P450-29 pnas.orgresearchgate.netnih.gov | Amanita, Galerina, Lepiota pnas.orgresearchgate.netnih.gov |

| Flavin-containing monooxygenase 1 (FMO1) | Post-translational oxygenation (hydroxylation, potentially sulfoxidation) | FMO1 pnas.orgresearchgate.netnih.govwikipedia.orgnih.govmims.comgenecards.orgdrugbank.comresearchgate.net | Amanita, Galerina, Lepiota pnas.orgresearchgate.netnih.gov |

Genus-Specific Organization of this compound Biosynthetic Loci

The genomic arrangement of the genes involved in amanitin biosynthesis exhibits genus-specific organization across Amanita, Galerina, and Lepiota. [12, Search result from first turn, snippet 1]

In Galerina species, the amanitin biosynthesis genes, including MSDIN, POPB, FMO1, and P450-29, tend to be found in a gene cluster-like arrangement, spanning approximately 0.1 Mbp. [12, Search result from first turn, snippet 1] For instance, in G. marginata, the functional copy of the alpha-amanitin-encoding MSDIN gene (GmAMA1-1) is located near a POPB gene (GmPOPB). nih.gov

In contrast, the organization of these genes in Lepiota species is characterized by a more scattered distribution across larger genomic regions, around 2 Mbp. [12, Search result from first turn, snippet 1] Genes are generally not found in close proximity, although a few MSDIN genes may be linked. nih.gov

Amanita species display a distribution of amanitin biosynthesis genes over even larger genomic regions, potentially up to 30 Mbp. [Search result from first turn, snippet 1] While not as tightly clustered as in Galerina, the genes are not randomly scattered throughout the genome as in Lepiota. [Search result from first turn, snippet 1] Most of the amanitin biosynthesis genes in Amanita are found in physical proximity; for example, POPB and FMO1 genes are frequently linked to MSDIN genes. [Search result from first turn, snippet 1] The MSDIN gene family has undergone significant expansion in Amanita section Phalloideae, with numerous copies found in sequenced genomes, contributing to the production of a wide range of cyclic peptides. [Search result from first turn, snippet 2, 12] This contrasts with Galerina, which typically has a single MSDIN gene encoding alpha-amanitin (B190558). [Search result from first turn, snippet 2, 12]

The disjunct phylogenetic distribution of the amanitin biosynthetic pathway across these genera is potentially linked to horizontal gene transfer events. [12, Search result from first turn, snippet 1, 5, 19]

Table 1: Genus-Specific Organization of Amanitin Biosynthesis Genes

| Genus | Genomic Organization | Approximate Span | Key Genes Often in Proximity? | MSDIN Gene Family Expansion |

| Galerina | Gene cluster-like | ~0.1 Mbp | Yes | Limited (typically one) |

| Lepiota | Scattered | ~2 Mbp | Generally No | Moderate |

| Amanita | Distributed over large regions, some physical proximity | Up to 30 Mbp | Yes (POPB, FMO1 linked to MSDIN) | Significant |

Regulatory Mechanisms Governing Fungal this compound Production

The production of amatoxins, including this compound, in fungi is subject to regulatory mechanisms, although detailed information specifically concerning the regulation of this compound biosynthesis is limited in the available literature. Studies on amatoxin-producing mushrooms indicate that both environmental factors and genetic elements play roles in influencing toxin levels. mdpi.comresearchgate.netresearchgate.netipb.ptdntb.gov.uanih.gov

Environmental Factor Influences on this compound Expression

Research indicates that toxin concentrations can vary depending on the climate, topography, and soil characteristics of the mushroom's habitat. ipb.pt Differences in toxin amounts have also been noted in different tissues and growth phases of the fungal fruiting body. researchgate.netipb.pt For example, the concentration of amatoxins can vary significantly between the cap, gills, stipe, and volva of a mushroom. researchgate.netdntb.gov.uanih.gov

One study on Galerina marginata suggested that amatoxin production could be induced by carbon starvation in culture. [Search result from previous turn, but not in current set] This indicates that nutrient availability may play a role in regulating the biosynthesis pathway. The chemical composition of the substrate has also been underlined as a factor influencing the amanitin profile in G. marginata. mdpi.com

Transcriptional Regulators of this compound Biosynthesis Pathways

Transcriptional regulation, which controls gene expression, is a fundamental mechanism governing metabolic pathways in fungi and other organisms. creative-biolabs.comrsc.orgcreativebiolabs.netubc.ca While the genes involved in this compound biosynthesis (MSDIN, POPB, FMO1, P450-29) are known to be transcribed [Search result from first turn, snippet 2, 8, 15], specific transcriptional regulators that directly control the expression of these genes in Amanita, Lepiota, or Galerina species in relation to this compound production are not extensively detailed in the currently available research.

Studies have observed differential expression levels of MSDIN genes within a single mushroom species, suggesting that not all MSDIN genes are necessarily co-regulated. [Search result from previous turn, snippet 8, 15] The expression of POPB has been shown to be localized to the fruiting body, indicating developmental regulation of this key enzyme in the pathway. [Search result from previous turn, snippet 7]

While the concept of transcriptional factors regulating biosynthetic pathways is well-established in other fungal and plant systems rsc.orgcreativebiolabs.net, and amatoxins themselves are known to inhibit RNA polymerase II, the enzyme responsible for transcription, the specific transcription factors that activate or repress the genes directly responsible for this compound biosynthesis in the relevant mushroom genera require further elucidation.

Molecular Mechanism of Rna Polymerase Inhibition by Amanin

Differential Sensitivity of Eukaryotic RNA Polymerases to Amanin

The sensitivity of eukaryotic RNA polymerases to this compound varies significantly, making this toxin a valuable tool for distinguishing the roles of these enzymes in cellular processes.

High-Affinity Inhibition of RNA Polymerase II

RNA polymerase II (Pol II), the enzyme responsible for transcribing messenger RNA (mRNA) and most small nuclear RNAs, is exquisitely sensitive to this compound. patsnap.comoup.com Low concentrations of this compound (typically in the nanomolar range) are sufficient to strongly inhibit Pol II activity. oup.comnih.gov This high-affinity binding effectively blocks the elongation phase of transcription, preventing the synthesis of mRNA and subsequently leading to a decrease in protein production. rsc.orgpatsnap.com Studies have shown that this compound binds very tightly to Pol II, with dissociation constants (Kd) reported to be around 10-9 M. nih.gov This potent and selective inhibition of Pol II by this compound has made it a widely used tool in molecular biology research to study gene expression and transcriptional regulation. rsc.org

Modulation of RNA Polymerase III Activity by this compound

RNA polymerase III (Pol III) transcribes transfer RNAs (tRNAs), 5S ribosomal RNA (rRNA), and other small RNAs. Pol III is significantly less sensitive to this compound compared to Pol II, requiring much higher concentrations of the toxin for inhibition. oup.comnih.gov Inhibition of Pol III typically occurs at microgram per milliliter concentrations of this compound. nih.govnih.gov While less sensitive, high concentrations of this compound can inhibit the synthesis of Pol III products like 5S rRNA and tRNA. nih.gov

Insensitivity of RNA Polymerase I to this compound

RNA polymerase I (Pol I) is responsible for transcribing ribosomal RNA (rRNA) genes, excluding the 5S rRNA. Pol I is generally considered resistant to this compound, even at high concentrations. nih.gov Concentrations of this compound that completely inhibit Pol II and significantly affect Pol III have little to no effect on Pol I activity. nih.gov This differential sensitivity allows researchers to use this compound to specifically inhibit Pol II and, at higher concentrations, Pol III, while leaving Pol I activity largely unaffected.

Here is a summary of the differential sensitivity of eukaryotic RNA polymerases to this compound:

| RNA Polymerase | Sensitivity to this compound | Typical Inhibitory Concentration |

| RNA Polymerase I | Insensitive | > 200 µg/ml nih.gov |

| RNA Polymerase II | High sensitivity | Nanomolar (e.g., 0.02 µg/ml for 50% inhibition) nih.gov |

| RNA Polymerase III | Moderate sensitivity | High micromolar (e.g., 20 µg/ml for 50% inhibition) nih.gov |

Note: Specific inhibitory concentrations can vary depending on the organism and experimental conditions.

Structural Basis of this compound-RNA Polymerase II Interaction

The potent and specific inhibition of RNA polymerase II by this compound is a result of its direct binding to the enzyme. Structural studies, particularly using X-ray crystallography and cryo-electron microscopy, have provided detailed insights into the interaction site and the consequences of this compound binding on the enzyme's conformation and dynamics. nih.govnih.gov

Binding Site Localization Near the Catalytic Center

This compound binds to a specific pocket within RNA polymerase II. nih.govnih.gov This binding site is located near the catalytic center of the enzyme, beneath the "bridge helix" and adjacent to the "funnel" region, which are key structural elements involved in the transcription process. nih.gov The bridge helix is a crucial component that spans the DNA-binding cleft and plays a vital role in translocation during elongation. nih.gov The this compound binding site is formed by residues from the largest Pol II subunit, Rpb1, particularly within the bridge helix and an adjacent region on the Rpb2-side of the cleft. nih.gov Specific interactions, including hydrogen bonds, occur between this compound and residues in the bridge helix and other parts of Rpb1. nih.gov

Allosteric Effects on Enzyme Conformation and Dynamics

This compound binding to Pol II does not directly block the nucleotide addition site, as the enzyme can still form a phosphodiester bond after this compound addition. nih.gov Instead, this compound is thought to interfere with the conformational changes required for efficient transcription elongation. nih.gov Structural evidence suggests that this compound binding can trap the enzyme in a specific state, potentially an apparent translocation intermediate. researchgate.netnih.gov By interacting with the bridge helix and the trigger loop, another mobile element crucial for catalysis and nucleotide selection, this compound impairs the dynamic movements of these structures. researchgate.netnih.govnih.gov This interference with the proper movement of the bridge helix and trigger loop significantly reduces the rate of translocation of Pol II along the DNA template, decreasing it from several thousand nucleotides per minute to only a few. nih.gov This allosteric mechanism, where binding at one site affects the activity at a distant catalytic site by altering enzyme conformation and dynamics, is central to this compound's inhibitory action on Pol II. diamond.ac.uk

Impairment of RNA Polymerase II Translocation by this compound

A key aspect of this compound's inhibitory mechanism is its interference with the translocation of RNA polymerase II along the DNA template. Translocation is a crucial step in the transcription elongation cycle, where the polymerase moves forward one base pair after each nucleotide is added to the growing RNA chain. capes.gov.bruniprot.org This movement is facilitated by conformational changes within the polymerase, particularly involving the bridge helix, which is thought to act as a ratchet. capes.gov.bruniprot.org

Research indicates that this compound binds to RNAP II in a conformation that involves a relatively straight bridge helix. capes.gov.br Crucial contacts between the bridge helix and this compound suggest that the toxin may block translocation by preventing the necessary bending of this helix. capes.gov.br Studies using transient state kinetic analysis have shown that the post-translocated state of the elongation complex, which is the most poised for the next nucleotide addition, is selectively resistant to this compound inhibition. capes.gov.brnih.gov This suggests that while this compound might not immediately halt a polymerase in the post-translocated state, it inhibits elongation at each subsequent translocation step. capes.gov.brnih.gov Crystallographic studies of RNAP II in complex with alpha-amanitin (B190558) (a closely related amatoxin) have provided structural insights, suggesting that the toxin traps the trigger loop and bridge helix, thereby impairing nucleotide incorporation and translocation. nih.gov

Impact of this compound on the Eukaryotic Transcription Cycle

This compound's inhibition of RNAP II has profound effects on the entire eukaryotic transcription cycle, impacting initiation, elongation, and leading to broader cellular stress responses.

Transcriptional elongation is the phase where RNAP II synthesizes the RNA molecule by moving along the DNA template. khanacademy.org this compound primarily disrupts this process by blocking the translocation step, as detailed above. nih.govcapes.gov.brnih.gov This blockage prevents the polymerase from moving forward, effectively stalling the elongation complex and halting mRNA synthesis. nih.gov The high affinity binding of amatoxins to RNAP II leads to a significant decrease in transcription, estimated to be around 1000-fold. rsc.org

While this compound's primary target is the elongating polymerase, its effects can indirectly influence transcription initiation and promoter clearance. Transcription initiation involves the assembly of the pre-initiation complex at the promoter, followed by DNA melting and the synthesis of short RNA transcripts. reactome.orgembopress.org Promoter clearance is the transition from the initiation phase to productive elongation, involving the dissociation of initiation factors and stable association with the nascent transcript. reactome.orgebi.ac.uk

Unexpectedly, in some cases, global transcription inhibition by compounds like this compound can lead to the enhanced transcription of a subset of genes. nih.govtandfonline.com This phenomenon, sometimes referred to in broader contexts as "paradoxical gene activation" or part of a "transcriptional stress response," occurs due to feedback loops and complex regulatory mechanisms. nih.govtandfonline.comnih.govotago.ac.nznih.gov

For instance, transcription driven by the HIV-LTR is enhanced by amanitin treatment. nih.govtandfonline.comnih.gov This is thought to occur because the "silent" HIV-LTR undergoes efficient transcription initiation but aborts elongation prematurely due to insufficient recruitment of the positive transcription elongation factor (P-TEFb). nih.govtandfonline.com Amanitin treatment can enhance P-TEFb activity, releasing the block to elongation and promoting productive transcription. nih.govtandfonline.comnih.gov This effect might be a consequence of feedback loop regulation leading to P-TEFb hyperactivation. tandfonline.com

General transcription inhibition can also result in the accumulation of proteins like p53, which in turn activates the transcription of p53 target genes such as p21CIP and Hdm2. tandfonline.com This accumulation can be due to enhanced synthesis and protein stability following transcription arrest. tandfonline.com These observations indicate that the cellular response to RNAP II inhibition by this compound involves not only a general shutdown of transcription but also targeted regulatory responses, including the activation of specific genes as part of a broader transcriptional stress response. tandfonline.comnih.govfrontiersin.org The physiological effects of transcription inhibitors have been described as triggering a "transcriptional stress response," which can also be induced by other factors like DNA lesions. nih.govnih.gov

Structure Activity Relationship Sar and Synthetic Analog Research of Amanin

Rational Design and Synthesis of Amanin Analogs

The challenges associated with isolating sufficient quantities of natural amatoxins and the desire to explore the impact of specific structural modifications on activity and properties have driven the rational design and synthesis of this compound analogs. The aim of this research is often to generate derivatives with altered Pol II binding affinity, improved cellular uptake, modified pharmacokinetic profiles, or suitable handles for conjugation, particularly for applications like Antibody-Drug Conjugates (ADCs). researchgate.netnih.govnih.govrsc.orgheidelberg-pharma.com

Synthetic strategies for accessing this compound derivatives often involve the linear assembly of amino acid building blocks, including non-canonical residues, followed by macrocyclization. harvard.edu A key step in the synthesis of the bicyclic structure is the formation of the tryptathionine bridge, often achieved through methods like the Savige-Fontana macrocyclization or iodine-mediated approaches. researchgate.netharvard.edu

Rational design of analogs is guided by the SAR information gleaned from studies on natural amatoxins and existing synthetic derivatives. Modifications are strategically introduced at positions known or predicted to influence binding to Pol II or to provide sites for chemical conjugation. Common sites for derivatization include the 6'-OH group of tryptophan, the sulfoxide (B87167) group of cysteine, and the amino group of asparagine. heidelberg-pharma.com

Researchers have synthesized analogs with modifications at the indole (B1671886) ring of tryptophan to probe the role of the 6'-hydroxyl group and to create alternative conjugation sites. For example, a 5'-hydroxy-6'-deoxy-amanitin analog has been synthesized as a constitutional isomer of alpha-amanitin (B190558), designed to retain favorable interactions with Pol II while offering a more synthetically accessible structure and a potential conjugation handle. rsc.orgnih.govrsc.org Docking studies suggested that the 5'-hydroxyl group in this analog could also engage in hydrogen bonding with Ser-782. rsc.org

Modifications at the trans-hydroxyproline residue have also been explored to understand its critical role in toxicity and potentially alter the conformational and hydrogen-bonding properties of the analog. nih.gov

Furthermore, the synthesis of click-compatible amatoxin derivatives has been developed to facilitate late-stage derivatization and conjugation to biomolecules like antibodies. harvard.edu This modular approach allows for the creation of diverse analog libraries for SAR studies and ADC development. researchgate.net

Diastereoselective sulfoxidation methods have been developed to specifically access the more potent (R)-sulfoxide configuration in synthetic analogs. nih.govrsc.org

Functional Characterization of this compound Derivatives in Transcriptional Inhibition

The functional characterization of this compound derivatives primarily focuses on evaluating their ability to inhibit eukaryotic RNA Polymerase II and their resulting impact on cellular transcription and viability. These studies are essential for validating the SAR findings and assessing the potential therapeutic utility of synthetic analogs.

In vitro enzyme inhibition assays are commonly used to determine the potency of derivatives by measuring their inhibition constant (Ki) against purified RNA Pol II. rsc.org These cell-free assays provide a direct measure of the analog's affinity for the enzyme, typically showing Ki values in the nanomolar range for potent amatoxins. rsc.org

Cellular assays are also extensively employed to assess the cytotoxicity and transcriptional inhibitory activity of this compound derivatives in a more biologically relevant context. These assays measure the effect of the analogs on cell viability or directly quantify changes in Pol II activity. rsc.org However, cellular toxicity can be influenced by factors beyond Pol II binding affinity, such as cellular uptake and metabolism. rsc.org It is known that cellular uptake of amatoxins can be mediated by organic anion-transporting polypeptides, such as OATP1B3. rsc.org Consequently, while potent inhibition might be observed in cell-free assays, significantly higher concentrations may be required to achieve toxicity in cellular assays due to limited cellular permeability. rsc.org

Modern approaches for characterizing transcriptional inhibition in cells often utilize quantitative polymerase chain reaction (qPCR) to accurately estimate the relative potency of derivatives by measuring their effect on Pol II-dependent gene expression. rsc.org

Functional characterization has confirmed that modifications to the this compound structure can indeed alter its transcriptional inhibitory activity. For example, natural amatoxins like this compound and amaninamide, which lack the 6'-OH group present in alpha-amanitin, show reduced toxicity. rsc.orgnih.gov Studies on synthetic analogs with modifications at various positions, such as the 7'-position of tryptophan, have shown that while some modifications are tolerated with retention of activity, others can lead to significant reductions in potency. rsc.org

The mechanism of transcriptional inhibition by amatoxins involves not only the physical blockage of Pol II translocation but also the induction of degradation of the largest subunit of RNA Pol II, Rpb1. researchgate.netnih.gov This irreversible inhibition contributes to the potent and long-lasting effects of this compound and its active derivatives on transcription. nih.gov Functional characterization studies help confirm whether synthetic analogs retain this crucial aspect of the mechanism of action.

Advanced Methodological Approaches in Amanin Research

High-Resolution Structural Determination of Amanin-Protein Complexes

High-resolution structural methods provide detailed insights into the molecular architecture of this compound and its complexes with target proteins, particularly RNA Polymerase II.

X-ray Crystallography Studies of this compound-RNA Polymerase II Co-crystals

X-ray crystallography has been instrumental in determining the structural basis of this compound's inhibition of RNA Polymerase II. The structure of RNA Polymerase II in complex with alpha-amanitin (B190558) (a closely related amatoxin with a similar inhibitory mechanism) has been determined at high resolution, providing a detailed view of the binding site and the interactions involved. researchgate.netnih.govnih.govresearchgate.net

Studies involving co-crystals of RNA Polymerase II with alpha-amanitin have revealed that the toxin binds within the enzyme's active site cleft. nih.govresearchgate.net Specifically, alpha-amanitin interacts with residues located primarily in the bridge helix and an adjacent region of the Rpb1 subunit of Pol II. nih.govresearchgate.net A strong hydrogen bond has been observed between hydroxyproline (B1673980) 2 of alpha-amanitin and a glutamic acid residue (Glu-A822 in yeast Pol II) in the bridge helix. nih.gov

The crystal structure of the alpha-amanitin-RNA Polymerase II complex suggests that the toxin interferes with a protein conformational change essential for the transcription mechanism. nih.govnih.gov It appears to trap the elongation complex in a translocation intermediate state by interacting with the bridge helix and the trigger loop, thereby impairing nucleotide incorporation and translocation. researchgate.netnih.gov

Data from X-ray crystallography studies highlight key interaction points:

| Pol II Subunit | Interacting Region | Interacting Residues (Example: Yeast Pol II) | This compound Moiety | Interaction Type |

| Rpb1 | Bridge Helix | Glu-A822 | Hydroxyproline 2 | Hydrogen Bond |

| Rpb1 | Funnel Region (adjacent to bridge helix) | Within 4 Å of alpha-amanitin | Various | Van der Waals, etc. |

| Rpb2 | Adjacent to binding pocket | Within 4 Å of alpha-amanitin | Various | Van der Waals, etc. |

This structural information is crucial for understanding the molecular basis of this compound's potent inhibitory activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution, including peptides like this compound. rsc.orgnih.govnih.gov While X-ray crystallography provides a static picture of the molecule in a crystal lattice, NMR can offer insights into its behavior and flexibility in a more native-like environment.

Conformational analysis of peptides using NMR involves the measurement of coupling constants and the analysis of Nuclear Overhauser Effects (NOEs) to determine dihedral angles and interatomic distances, respectively. nih.govnih.gov These data can then be used to build three-dimensional structural models and understand the ensemble of conformations that a molecule adopts in solution. nih.gov

Although specific detailed NMR studies focusing solely on the conformational analysis of isolated this compound were not prominently found in the immediate search results, NMR spectroscopy is a standard tool for the structural characterization and conformational analysis of cyclic peptides like this compound. rsc.orgnih.gov Such studies would typically involve acquiring 1D and 2D NMR spectra (e.g., COSY, TOCSY, NOESY) to assign resonances and obtain structural restraints. rsc.orgnih.gov

NMR can reveal the presence of different conformers in solution and provide information about the rates of interconversion between them. rsc.org This is particularly relevant for flexible molecules where a single static structure may not fully represent their behavior.

Computational Approaches for this compound-Target Systems

Computational methods complement experimental techniques by providing theoretical insights into the interactions, dynamics, and electronic properties of this compound and its target systems.

Molecular Docking and Virtual Screening for Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a small molecule (ligand) to a protein target and to estimate the binding affinity. nih.govembopress.orgnih.gov This method is widely used in drug discovery and research to screen libraries of compounds and identify potential binders. nih.gov

For this compound, molecular docking can be used to predict how it interacts with RNA Polymerase II at the atomic level. nih.gov By considering factors such as steric fit, hydrogen bonding, electrostatic interactions, and hydrophobic effects, docking algorithms score different binding poses to identify the most energetically favorable ones.

Virtual screening, which involves docking large databases of compounds to a target protein, can potentially identify novel molecules that bind to the this compound binding site on RNA Polymerase II. nih.gov While direct examples of large-scale virtual screening specifically for this compound-like inhibitors were not detailed, the methodology is applicable.

Molecular docking studies typically involve:

Preparing the 3D structures of the ligand (this compound) and the target protein (RNA Polymerase II). nih.gov

Defining the binding site on the protein. nih.gov

Running docking simulations to generate and score different poses of the ligand within the binding site. nih.gov

Analyzing the predicted poses and binding scores to identify the most likely binding modes and estimate binding affinity. nih.gov

Predicted binding affinities from docking studies can provide a preliminary assessment of how strongly this compound might bind to different forms or mutants of RNA Polymerase II. nih.gov

Molecular Dynamics Simulations of this compound-RNA Polymerase II Interactions

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. By applying classical mechanics principles to the atoms and molecules, MD simulations can provide insights into the dynamic behavior, conformational changes, and interactions within a complex over time. nih.govnih.govplos.orgbiorxiv.org

MD simulations are particularly valuable for studying the flexibility of proteins and ligands and how they interact in a dynamic environment. nih.govnih.govplos.org For the this compound-RNA Polymerase II complex, MD simulations can explore:

The stability of the bound complex.

The conformational changes of RNA Polymerase II upon this compound binding. nih.gov

The dynamics of the bridge helix and trigger loop in the presence of this compound. nih.govplos.org

The nature and strength of interactions between this compound and specific protein residues over time. nih.govbiorxiv.org

Studies using MD simulations have characterized the effects of mutations in the RNA Polymerase II trigger loop, a region critical for catalysis and interacting with this compound. nih.govplos.org These simulations can help correlate structural alterations with functional phenotypes. nih.govplos.org MD simulations can also explore the dynamics of protein-nucleic acid interactions within the RNA Polymerase II elongation complex, providing context for how this compound might interfere with these processes. nih.govbiorxiv.org

MD simulations provide a dynamic perspective that complements the static structures obtained from crystallography, offering a more complete picture of the this compound-RNA Polymerase II interaction.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) calculations are computational methods that use the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. wikipedia.orgresearchgate.netmdpi.com These calculations can provide detailed information about the distribution of electrons, molecular orbitals, and potential energy surfaces. wikipedia.orgresearchgate.net

For a complex molecule like this compound, QM calculations can be used to investigate:

Its electronic structure and charge distribution. wikipedia.orgresearchgate.net

The relative stability of different conformers. nih.govmdpi.com

The reactivity of specific functional groups within the molecule. researchgate.netmdpi.com

Interaction energies with surrounding residues in the binding site at a higher level of theory than classical force fields used in MD or docking. researchgate.net

While full QM calculations on the entire this compound-RNA Polymerase II complex are computationally very demanding, QM methods can be applied to this compound itself or to key residues in the binding site to gain a more accurate understanding of the electronic aspects of their interaction. researchgate.net Combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to treat the active site (including this compound and interacting residues) with QM methods and the rest of the protein with less computationally expensive molecular mechanics methods. researchgate.net This approach allows for a more accurate description of the chemical interactions at the binding interface. researchgate.net

QM calculations can provide insights into the nature of the hydrogen bonds and other non-covalent interactions that stabilize the this compound-Pol II complex, offering a deeper understanding of the forces driving the binding event. nih.gov

Advanced Chromatographic and Spectroscopic Techniques for this compound Analysis

The analysis of this compound necessitates the use of sophisticated analytical methodologies to ensure accuracy and reliability in its detection, quantification, and structural characterization. Chromatographic and spectroscopic techniques are fundamental in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful tool in analytical chemistry for separating, identifying, and quantifying compounds in a sample that can be dissolved in a liquid. globalresearchonline.net In the context of this compound research, HPLC is essential for assessing its purity and determining its concentration in various matrices. The separation in HPLC is based on the differential interactions between the analyte, the stationary phase, and the mobile phase. globalresearchonline.net

For purity analysis, HPLC can identify and separate this compound from impurities. researchgate.netelementlabsolutions.com The purity of a compound is critical, especially in research involving biological activity or toxicological studies. Evaluating peak purity in HPLC can be challenging, particularly if impurities co-elute with the target compound or have very similar spectroscopic properties. elementlabsolutions.com Techniques like diode array detection (DAD) can provide spectral information across a peak to help assess its purity by comparing spectra at different points within the peak. globalresearchonline.netelementlabsolutions.com

Quantitative analysis of this compound by HPLC involves establishing a relationship between the detector signal (e.g., peak area or height) and the concentration of this compound. globalresearchonline.net This typically requires the use of external standards of known concentration. researchgate.netwaters.com While quantifying unknown impurities without a standard is more complex, relative quantification can sometimes be estimated by comparing peak areas to the main compound peak area, although this approach has limitations and is generally less accurate than using a specific standard for the impurity. researchgate.net

Mass Spectrometry-Based Characterization of this compound and Its Metabolites

Mass Spectrometry (MS) is a highly sensitive and selective technique used for the identification and quantification of molecules by measuring their mass-to-charge ratio (m/z). silantes.comthermofisher.com Coupled with separation techniques like liquid chromatography (LC-MS), it becomes an invaluable tool for the characterization of this compound and its potential metabolites. silantes.commdpi.com

LC-MS allows for the separation of complex mixtures before the analytes enter the mass spectrometer, providing both chromatographic retention time and mass spectral information. silantes.com This hyphenated technique is particularly useful for identifying and characterizing metabolites, which are often present in complex biological samples. silantes.commdpi.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of this compound and its metabolites. thermofisher.commdpi.com

Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected ions and analysis of the resulting fragment ions. thermofisher.commdpi.com This fragmentation pattern provides structural information, aiding in the confirmation of the identity of this compound and the elucidation of the structures of its metabolites. thermofisher.commdpi.commdpi.com Comparing the fragmentation pathways of potential metabolites to that of the parent compound (this compound) can help in their identification. mdpi.com Software tools and databases containing spectral libraries are often used to assist in the identification of metabolites from MS data. mdpi.comsookmyung.ac.kr

Research in related areas, such as marine biotoxins, highlights the utility of MS-based methods for identifying metabolites in biological samples due to their sensitivity and specificity. mdpi.com The ability to monitor the m/z of putative biomarkers and analyze fragmentation patterns is key to understanding metabolic pathways. mdpi.com

Advanced Spectroscopic Analysis for Chemical Composition and Structure Elucidation

Advanced spectroscopic techniques play a vital role in determining the chemical composition and elucidating the structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the molecule. numberanalytics.comkarary.edu.sd

NMR spectroscopy is a powerful technique for determining the structure and dynamics of organic compounds. numberanalytics.comutoronto.ca By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and the functional groups present in this compound. numberanalytics.comipb.pt Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR techniques are essential for assigning signals and establishing connectivity and spatial relationships between atoms, which is critical for confirming the complex cyclic peptide structure of this compound. utoronto.caipb.pt

IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. numberanalytics.comkarary.edu.sd The IR spectrum of this compound would show characteristic absorption bands corresponding to amide bonds, hydroxyl groups, and other functional moieties within its structure. numberanalytics.com

UV-Vis spectroscopy can provide information about the electronic transitions within the this compound molecule, particularly if it contains chromophores. While not as informative for complete structure elucidation as NMR or MS, UV-Vis can be useful for detection and quantification if this compound absorbs in the UV-Vis range, and can also provide some insight into the presence of conjugated systems or aromatic rings. globalresearchonline.net

The combination of data from these spectroscopic techniques, along with mass spectrometry and elemental analysis, is typically required for the comprehensive structural elucidation of complex natural products like this compound. karary.edu.sd

Ecological and Evolutionary Context of Amanin

Phylogenetic Distribution Across Fungal Genera Producing Amanin

Amatoxins, including this compound, are found in several genera within the order Agaricales, specifically Amanita, Lepiota, and Galerina pnas.orgmdpi.comresearchgate.net. These genera are phylogenetically disjunct, meaning they are not closely related based on traditional fungal phylogenies pnas.orgresearchgate.netnih.gov.

Amanita species known to produce amatoxins, such as the Amanita phalloides (death cap) and the Amanita bisporigera species complex, belong to the section Phalloideae pnas.orgnih.gov. These fungi are typically ectomycorrhizal, forming symbiotic relationships with trees pnas.orgbiorxiv.orgnih.gov.

In contrast, toxic Galerina species, such as Galerina marginata, are saprotrophic wood decayers pnas.orgnih.gov. Studies focusing on the genus Galerina have shown that amatoxin production is concentrated within specific clades, particularly the G. marginata sensu lato complex within subgenus Naucoriopsis researchgate.netplos.orgnih.govplos.org.

Lepiota species that produce amatoxins also contribute to this scattered phylogenetic distribution pnas.orgmdpi.comresearchgate.net. This compound itself has been reported in Lepiota as a minor amatoxin, potentially an intermediate in the biosynthesis of alpha- or beta-amanitin (B190557) pnas.org.

This disjunct distribution of amatoxin production across unrelated fungal lineages is a key piece of evidence supporting the role of horizontal gene transfer in the evolution of this trait pnas.orgmdpi.comresearchgate.net.

Role of Horizontal Gene Transfer in Fungal Toxin Dissemination

Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by descent, is considered a significant factor in the disjunct phylogenetic distribution of amatoxin biosynthesis genes pnas.orgmdpi.comresearchgate.netpnas.org. The genes responsible for amatoxin biosynthesis, particularly the MSDIN gene family encoding precursor peptides and the POPB gene encoding a key processing enzyme, are thought to have been transferred horizontally between fungal lineages pnas.orgnih.gov.

Phylogenetic and genetic analyses of these biosynthetic genes support their origin through HGT pnas.orgpnas.org. While a clear gene cluster for amanitin biosynthesis has not been consistently found across all producing genera like in some other secondary metabolite pathways, the presence of these genes in distantly related fungi points towards their acquisition through gene transfer events pnas.org.

Research suggests that the evolutionary history of the genes involved in amatoxin synthesis is complex, potentially involving multiple HGT events and gene duplications across various fungal genera, including Amanita, Galerina, Lepiota, and possibly even some edible mushrooms and other genera like Piloderma and Russula researchgate.netresearchgate.net.

Evolutionary Pressures Shaping this compound Biosynthesis Pathways

The evolution of amatoxin biosynthesis pathways in different fungal lineages has involved distinct evolutionary trajectories, including gene family expansion, modifications to biosynthetic genes, and genomic rearrangements pnas.orgpnas.org. While unrelated fungi produce similar deadly amatoxins, they may utilize variations of the same core pathway pnas.org.

In Amanita species, there is evidence that genes specific to this genus have been recruited into the amanitin biosynthetic pathway, potentially allowing for the production of a wider range of cyclic peptides or higher toxin levels pnas.org. For instance, certain toxin-related CYP450 genes are found exclusively in amatoxin-producing Amanita species and are absent in non-toxic Amanita and toxic Galerina and Lepiota species pnas.org.

The biosynthesis of amatoxins involves ribosomally encoded precursor peptides from the MSDIN family, which are then cleaved and macrocyclized by the POPB enzyme pnas.orgmdpi.comnih.govnih.gov. The presence of specialized POPB genes in toxic Amanita and Galerina species, in contrast to a single copy in other basidiomycetes, highlights the evolution of this key enzyme in toxin production nih.gov.

The strong selective pressure associated with ecological interactions is thought to promote genetic transfer and shape the evolution of secondary metabolite gene clusters like those for amatoxins researchgate.netresearchgate.net.

Fungal Ecological Interactions Associated with Amatoxin Production

The ecological role of amatoxins for the fungi that produce them is not yet fully understood, although several hypotheses exist mdpi.comresearchgate.net. One prominent hypothesis is that amatoxins serve as a defense mechanism against fungivores (organisms that feed on fungi) biorxiv.org. The high toxicity of amatoxins, particularly alpha-amanitin (B190558), to eukaryotes by inhibiting RNA polymerase II, makes them potent deterrents wikipedia.orgtaylorandfrancis.comnih.govbiorxiv.orgresearchgate.nettandfonline.com.

The localization of amatoxins within the mushroom fruiting body, often concentrated in the pileus and gills, supports their potential role in deterring consumption by animals that would target these visible and accessible parts biorxiv.orgresearchgate.netresearchgate.net. The ease with which amatoxins can be extracted from fungal tissue also aligns with their function as a readily available defense compound biorxiv.org.

While defense against herbivory is a likely ecological role, the full spectrum of interactions influenced by amatoxins may be more complex and warrants further investigation mdpi.com. The presence of these toxins in both ectomycorrhizal (Amanita) and saprotrophic (Galerina, Lepiota) fungi suggests that the ecological pressures favoring amatoxin production may differ depending on the fungal lifestyle pnas.orgbiorxiv.orgnih.gov.

Compound Table and PubChem CIDs

Q & A

Q. What experimental methodologies are recommended for quantifying Amanin’s inhibitory effects on RNA polymerase II in vitro?

- Methodological Answer : Use in vitro transcription assays with purified RNA polymerase II and defined templates. Include controls with α-amanitin (a known RNA polymerase II inhibitor) to validate specificity. Measure RNA synthesis via radiolabeled nucleotides or fluorescence-based quantification. Ensure dose-response curves (e.g., 0.1–10 μM this compound) to determine IC₅₀ values. Replicate experiments across independent trials to assess reproducibility .

Q. How should researchers select appropriate cell lines for studying this compound’s cytotoxicity?

- Methodological Answer : Prioritize cell lines with documented sensitivity to transcriptional inhibitors, such as CEF (chicken embryo fibroblasts) or BHK (baby hamster kidney) cells, as shown in controlled studies. Include viability assays (e.g., MTT, ATP-based luminescence) and apoptosis markers (e.g., caspase-3 activation). Validate findings using primary cells or 3D culture models to account for microenvironmental influences .

Q. What are the critical controls required when investigating this compound’s specificity in gene expression studies?

- Methodological Answer :

- Positive Control : α-amanitin (1 μg/mL) to confirm RNA polymerase II inhibition.

- Negative Control : Untreated cells or vehicle-only (e.g., DMSO) samples.

- Off-Target Checks : Use RNA-seq or qPCR to assess non-target gene expression (e.g., RNA polymerase I/III-transcribed genes like rRNA or tRNA).

- Dose Validation : Compare this compound’s effects to other transcriptional inhibitors (e.g., actinomycin D) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound efficacy across different cellular models?

- Methodological Answer :

- Mechanistic Profiling : Perform RNA polymerase II chromatin immunoprecipitation (ChIP-seq) to assess this compound’s binding kinetics in discrepant models.

- Metabolic Context : Evaluate cellular ATP levels and transporter expression (e.g., ABC transporters) that may affect this compound uptake.

- Cross-Validation : Replicate experiments in isogenic cell lines with CRISPR-edited transcriptional machinery to isolate variables .

Q. What statistical approaches are optimal for analyzing time-dependent this compound effects on transcriptome dynamics?

- Methodological Answer : Employ longitudinal mixed-effects models to account for inter-sample variability. Use false discovery rate (FDR) correction for multi-timepoint RNA-seq data. Pair with clustering algorithms (e.g., k-means) to identify temporal expression patterns. Validate with single-cell RNA-seq to dissect heterogeneity .

Q. How can this compound be integrated into studies of viral-host interactions without confounding innate immune responses?

- Methodological Answer :

- Dose Optimization : Pre-screen this compound concentrations that inhibit host transcription without triggering stress pathways (e.g., NF-κB activation).

- Dual Inhibition : Combine with viral replication inhibitors (e.g., ribavirin) to isolate transcriptional vs. post-transcriptional effects.

- Single-Cell Profiling : Use scRNA-seq to distinguish cell subsets with differential sensitivity to this compound during infection .

Data Management & Reproducibility

Q. What protocols ensure reproducibility of this compound-treated RNA-seq datasets?

- Methodological Answer :

- Metadata Documentation : Record batch-specific this compound lot numbers, solvent preparation, and exposure times.

- Public Repositories : Upload raw FASTQ files and processing pipelines to GEO or SRA with ISA-Tab metadata.

- Benchmarking : Include spike-in RNA controls (e.g., ERCC) to normalize technical variability .

Q. How should researchers address conflicting this compound bioactivity data in public databases?

- Methodological Answer : Perform meta-analyses using PRISMA guidelines to identify methodological outliers (e.g., differences in cell viability assays or this compound purity). Cross-reference with vendor-independent validation (e.g., HPLC-MS for compound verification) .

Ethical & Reporting Standards

Q. What ethical considerations apply when using this compound in animal studies?

Q. How can researchers ensure compliance with journal requirements when publishing this compound-related findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.